molecular formula C9H9NS2 B1596183 2-(Ethylthio)benzothiazole CAS No. 2757-92-8

2-(Ethylthio)benzothiazole

Cat. No. B1596183
CAS RN: 2757-92-8
M. Wt: 195.3 g/mol
InChI Key: HKIQFQKRAQSUJI-UHFFFAOYSA-N
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Patent
US05102781

Procedure details

2-Mercaptobenzothiazole (16.72 g, 0.1 mol) in 52 ml 95% alcohol was reacted with 10.1 g (0.1 mol) triethylamine to give a brown solution. Iodoethane (15.6 g, 0.1 mol) was added and the mixture refluxed 45 minutes. The mixture was cooled and the solvent removed by rotary evaporation. Water (100 ml) was added to the residue and an oil separated. The aqueous phase was extracted 2×50 ml methylene chloride, the combined organic phases washed with 50 ml water, and then dried over Na2SO4. Filtration and rotary evaporation yielded a brown liquid which was distilled at 140°-141.5° C. (0.15 mm) to give 10.87 g (56%) pale yellow liquid.
Quantity
16.72 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
52 mL
Type
solvent
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Yield
56%

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[CH2:11](N(CC)CC)[CH3:12].ICC>>[CH2:11]([S:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1)[CH3:12]

Inputs

Step One
Name
Quantity
16.72 g
Type
reactant
Smiles
SC=1SC2=C(N1)C=CC=C2
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
alcohol
Quantity
52 mL
Type
solvent
Smiles
Step Two
Name
Quantity
15.6 g
Type
reactant
Smiles
ICC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a brown solution
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solvent removed by rotary evaporation
ADDITION
Type
ADDITION
Details
Water (100 ml) was added to the residue
CUSTOM
Type
CUSTOM
Details
an oil separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted 2×50 ml methylene chloride
WASH
Type
WASH
Details
the combined organic phases washed with 50 ml water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
Filtration and rotary evaporation
CUSTOM
Type
CUSTOM
Details
yielded a brown liquid which
DISTILLATION
Type
DISTILLATION
Details
was distilled at 140°-141.5° C. (0.15 mm)

Outcomes

Product
Name
Type
product
Smiles
C(C)SC=1SC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 10.87 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.